REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5](C(O)=O)[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=O.[CH3:13][O:14]C1C=C(C=C(OC)C=1OC)C(O)=O>>[N:1]1[C:2]([CH2:10][OH:12])=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:13][OH:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC(=C1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)OC
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce the
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |